![molecular formula C15H18ClNO3 B2839297 Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate CAS No. 952905-85-0](/img/structure/B2839297.png)
Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate
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Description
“Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate” is a chemical compound used in proteomics research . It has a molecular formula of C15H18ClNO3 and a molecular weight of 295.77 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate” are not detailed in the search results. The molecular weight is known to be 295.77 , but other properties such as melting point, boiling point, solubility, and stability are not provided.Scientific Research Applications
Antimalarial Activity
Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate: has been evaluated for its antimalarial properties. In a study, it exhibited significant inhibition of parasite growth against both chloroquine-sensitive (3D7) and resistant (Dd2) strains of Plasmodium falciparum. Several analogues of this compound demonstrated promising activity, particularly the alcohol derivatives. Further exploration of its core structure may yield important antimalarial leads .
Proteomics Research
Researchers have employed Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate in proteomics studies. Its use in understanding protein interactions, post-translational modifications, and cellular signaling pathways has been explored. The compound’s ability to modify proteins and influence their functions makes it valuable in this field .
Chemical Biology
In the realm of chemical biology, this compound serves as a versatile tool. Its unique structure allows researchers to probe biological processes, study enzyme kinetics, and investigate protein-ligand interactions. By incorporating it into experimental designs, scientists gain insights into cellular mechanisms .
Medicinal Chemistry
Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate: has attracted attention in medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its functional groups, they aim to create compounds with improved pharmacological properties, such as enhanced bioavailability and target specificity .
Neuropharmacology
Studies have investigated the impact of this compound on neuronal function. Its interaction with neurotransmitter receptors, ion channels, and transporters has implications for neuropharmacology. Researchers explore its potential as a lead compound for developing drugs to treat neurological disorders .
Chemical Synthesis and Methodology
The synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate involves interesting chemical transformations. Researchers utilize it as a building block in synthetic routes, exploring new methodologies for its assembly. Its incorporation into complex molecules contributes to the advancement of synthetic chemistry .
These applications highlight the versatility and potential of Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate in scientific research. As always, further investigations and interdisciplinary collaborations will deepen our understanding of its properties and expand its utility across diverse fields. 🌟
properties
IUPAC Name |
methyl 2-[1-(4-chlorobenzoyl)piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-20-14(18)10-11-6-8-17(9-7-11)15(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNCYRUNPVNUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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